(3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride
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Overview
Description
(3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorophenyl group and a methylimidazolyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent to form the desired methanamine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield fluorophenyl-imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
(3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the imidazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Aminomethyl)-3-fluorophenyl)methanamine;dihydrochloride: Similar structure but with different substitution patterns.
(3-Chlorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride: Chlorine instead of fluorine, affecting reactivity and properties.
Uniqueness
(3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride is unique due to the presence of both fluorophenyl and methylimidazole groups, which confer distinct chemical and biological properties. The fluorine atom enhances stability and reactivity, while the imidazole ring provides versatility in interactions.
Properties
IUPAC Name |
(3-fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.2ClH/c1-15-6-5-14-11(15)10(13)8-3-2-4-9(12)7-8;;/h2-7,10H,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYFWHZLJBSCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=CC=C2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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